4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate -

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate

Catalog Number: EVT-4129058
CAS Number:
Molecular Formula: C22H19BrN4O4
Molecular Weight: 483.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,4-Bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione

  • Compound Description: This compound serves as a crucial ligand in the synthesis of organotin(IV) complexes. []
  • Relevance: This compound shares the core structure of two 5-hydroxy-3-methyl-1H-pyrazol-4-yl units linked through a central carbon with 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate. The difference lies in the linker moiety, which is a butane-1,4-dione in this compound and a phenyl 3-bromobenzoate in the target compound. []

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide

  • Compound Description: This Schiff base ligand coordinates with molybdenum to form a complex. Theoretical studies using DFT were performed to understand its molecular structure and properties. []

1-(-5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

  • Compound Description: This compound acts as a chelating agent, forming a Co(II) complex. Toxicological studies have investigated its effect on rats, revealing potential liver toxicity. []
  • Relevance: Similar to the previously mentioned compound, this molecule also contains a single 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl unit, making it structurally related to 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate, despite the absence of the second pyrazole ring and the differing substituent. []

2,2,2-Trichloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

  • Compound Description: This compound acts as an extractant for Cu(II) ions. The research explored the influence of sulphate and nitrate ions on its extraction capabilities. []
  • Relevance: This compound features the 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, highlighting its structural similarity to 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate, despite the variations in the substituents attached to this core structure. []

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one (HMPPO)

  • Compound Description: This compound was synthesized and characterized, revealing its hydrophobic nature. Biological studies demonstrated its potential as an anti-prostatic hyperplasia agent by reducing PSA levels and inhibiting prostatic cell growth. []
  • Relevance: This compound contains the 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, linking it structurally to 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate, although it lacks the second pyrazole ring and possesses a distinct substituent. []
  • Compound Description: This N-hetorocyclic ligand forms transition metal complexes. These complexes showed promising antimicrobial, antimycobacterial and cytotoxic activities. []
  • Relevance: While this compound does not share the exact core structure with 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate, it belongs to the same broad category of pyrazolone derivatives. []

Properties

Product Name

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 3-bromobenzoate

IUPAC Name

[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 3-bromobenzoate

Molecular Formula

C22H19BrN4O4

Molecular Weight

483.3 g/mol

InChI

InChI=1S/C22H19BrN4O4/c1-11-17(20(28)26-24-11)19(18-12(2)25-27-21(18)29)13-6-8-16(9-7-13)31-22(30)14-4-3-5-15(23)10-14/h3-10,19H,1-2H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

SYQDVJNJSKDIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)C4=C(NNC4=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.